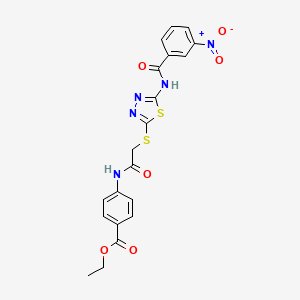
Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound known for its unique chemical structure, which includes a thiadiazole ring, an ester group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 5-(3-nitrobenzamido)-1,3,4-thiadiazole: : Starting from 3-nitrobenzoic acid, this intermediate is formed through a series of reactions including amidation and cyclization with thiosemicarbazide under acidic conditions.
Formation of Ethyl 4-(2-(2-mercaptoacetamido)benzoate): : This step involves the esterification of 4-(2-aminoacetyl)benzoic acid with ethanol in the presence of a catalyst like sulfuric acid.
Final Coupling Reaction: : The intermediate 5-(3-nitrobenzamido)-1,3,4-thiadiazole is reacted with Ethyl 4-(2-(2-mercaptoacetamido)benzoate) under alkaline conditions to form the final compound, Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Industrial Production Methods
Industrial production of this compound would typically involve optimization of these synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts would be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur atom within the thiadiazole ring.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amide or ester functionalities.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound can serve as a building block for more complex molecules due to its functional groups.
Biology
The compound could be explored for its biological activity, especially given the presence of the nitro group and thiadiazole ring, which are often associated with antimicrobial and anti-inflammatory properties.
Medicine
Industry
Used in the development of novel materials, including polymers with specific electronic or optical properties, due to the presence of the ester and amide functionalities.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism of action would depend on the biological target it interacts with. Generally, compounds with similar structures may inhibit enzyme activity by binding to the active site or altering the enzyme's configuration. Pathways involved could include inhibition of DNA synthesis or interference with cell wall synthesis in microbes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-(acetylamino)benzoate): : Similar ester and amide functionalities but lacks the thiadiazole ring.
3-nitrobenzamido derivatives: : Various compounds with nitrobenzamido groups but different heterocyclic rings.
Uniqueness
Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties, potentially leading to unique biological and material applications.
This compound offers a fascinating glimpse into the world of complex synthetic chemicals with potential wide-ranging applications in science and industry. If there’s any aspect you’d like to dive deeper into, just let me know.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-2-31-18(28)12-6-8-14(9-7-12)21-16(26)11-32-20-24-23-19(33-20)22-17(27)13-4-3-5-15(10-13)25(29)30/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACLEOUYPIWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2814615.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one](/img/structure/B2814616.png)

![1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2814621.png)


![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)
![3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine](/img/structure/B2814627.png)
![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)
